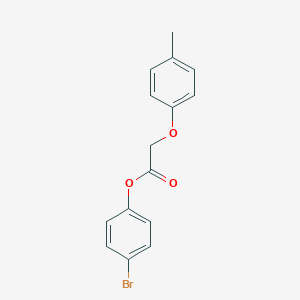

4-Bromophenyl (4-methylphenoxy)acetate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

62095-49-2 |

|---|---|

Fórmula molecular |

C15H13BrO3 |

Peso molecular |

321.16 g/mol |

Nombre IUPAC |

(4-bromophenyl) 2-(4-methylphenoxy)acetate |

InChI |

InChI=1S/C15H13BrO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 |

Clave InChI |

VGYHOANKWTUJSS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Br |

SMILES canónico |

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Br |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Approaches for 4 Bromophenyl 4 Methylphenoxy Acetate and Analogues

Established Synthetic Pathways for Aryl Phenoxyacetates

The construction of the aryl phenoxyacetate (B1228835) framework, which features an ester linkage between a substituted phenol (B47542) and a phenoxyacetic acid moiety, can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired scale, purity requirements, and the specific functionalities present on the aromatic rings.

Direct Esterification Reactions Utilizing 4-Bromophenol (B116583) and 4-Methylphenoxyacetic Acid

A primary and straightforward method for synthesizing 4-Bromophenyl (4-methylphenoxy)acetate is the direct esterification of 4-bromophenol with 4-methylphenoxyacetic acid. This reaction is typically performed under acidic conditions, a process known as Fischer esterification. By refluxing the two starting materials in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, in a suitable solvent, the ester is formed with the elimination of water. To drive the reaction to completion, the water is often removed as it is formed, for example, by using a Dean-Stark apparatus.

An alternative approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), which facilitate the formation of the ester bond under milder conditions, often at room temperature. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol.

Multi-step Reaction Sequences for Enhanced Selectivity and Yield

One such pathway would involve the reaction of 4-bromophenol with a haloacetate ester, such as methyl bromoacetate (B1195939), in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com This forms an intermediate, methyl (4-bromophenoxy)acetate. mdpi.com Subsequent transesterification with 4-methylphenol or hydrolysis to (4-bromophenoxy)acetic acid followed by esterification with 4-methylphenol would yield the target compound. This method is particularly useful for building a library of analogues by varying the phenol component in the final step.

For complex molecules, advanced techniques such as fully automated, multi-step polymer-assisted solution phase (PASP) synthesis can be employed. iucr.org This methodology utilizes polymer-supported reagents and scavengers to simplify purification, allowing for sequential reactions to be performed in a single vessel with in-line purification, which is highly efficient for creating diverse chemical libraries. iucr.org

Synthesis of Related Bromophenyl-Containing Acetate (B1210297) Esters

The synthesis of analogues provides insight into the chemical feasibility and potential challenges associated with the preparation of this compound. The following case studies highlight common synthetic methods for related bromophenyl esters.

Case Studies from Literature: Methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate and Methyl 2-(4-bromophenyl)acetate

Methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate: This compound belongs to the hydrazinylidene acetate class. While the specific synthesis is not extensively detailed in readily available literature, its structure has been characterized. google.com The general synthesis for such compounds typically involves the Japp–Klingemann reaction. This reaction proceeds via the coupling of a diazonium salt with a β-keto ester or a related active methylene (B1212753) compound. For this specific molecule, the synthesis would likely involve the reaction of a diazonium salt prepared from 4-methylaniline (p-toluidine) with a methyl ester of a substituted (4-bromophenyl)acetic acid. An alternative route is the condensation of 4-methylhydrazine with an α-keto ester, such as methyl (4-bromophenyl)glyoxylate. A similar process is used to prepare related intermediates, for instance, reacting a p-methoxyaniline diazonium salt solution with ethyl 2-chloroacetoacetate to generate (Z)-2-chloro[(4-methoxyphenyl)hydrazono]ethyl acetate. nih.gov

Methyl 2-(4-bromophenyl)acetate: This simpler ester serves as a fundamental building block in organic synthesis. nih.gov A common and efficient method for its preparation is the Fischer esterification of 4-bromophenylacetic acid. nih.gov The reaction involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov After the reaction is complete, the excess methanol is typically removed by distillation, and the product is isolated by extraction and purified. nih.gov An alternative preparation involves the direct bromination of methyl phenylacetate.

| Starting Material(s) | Reagent(s) | Product | Yield | Reference(s) |

| 4-bromophenylacetic acid, Methanol | Sulfuric acid (catalyst) | Methyl 2-(4-bromophenyl)acetate | 98% | nih.gov |

| 4-bromobenzyl bromide, Sodium cyanide | 1. NaCN in Ethanol2. NaOH (hydrolysis) | 4-Bromophenylacetic acid | - | |

| Methyl phenylacetate | Bromine | Methyl 2-(4-bromophenyl)acetate | - |

Challenges in Regioselective Substitution and Process Optimization

Challenges in Regioselective Substitution: A significant challenge in the synthesis of substituted aromatic compounds is controlling regioselectivity, which is the ability to introduce a substituent at a specific position on the aromatic ring. In the case of bromophenyl esters, the existing substituents (the bromo group and the ester-containing side chain) direct the position of any further electrophilic substitution. The electronic properties and steric hindrance of these groups determine the reactivity of the aromatic ring. For example, the bromination of a substituted phenol derivative can show high sensitivity to the electronic nature of the existing groups, potentially leading to substitution at different positions. The use of bulky reagents or directing groups can be a strategy to favor substitution at a less sterically hindered position. Achieving high regioselectivity is often a matter of carefully selecting reagents and reaction conditions to exploit the subtle electronic and steric differences between the possible reaction sites.

Process Optimization: Process optimization is crucial for transitioning a synthetic route from a laboratory scale to an industrial application. It involves systematically adjusting reaction parameters to maximize yield, purity, and efficiency while minimizing costs and environmental impact. Key parameters that are often optimized include temperature, reaction time, solvent, and the choice and concentration of catalysts and bases. Factorial design experiments can be employed to efficiently study the influence of multiple variables simultaneously, allowing for a rapid identification of the optimal reaction conditions. For instance, in palladium-catalyzed coupling reactions to form α-aryl esters, the selection of the appropriate ligand, base, and solvent is critical for achieving high yields at room temperature. Optimization ensures that the final process is robust, reproducible, and economically viable.

Systematic Exploration of Derivatization and Functionalization Strategies for the Core Scaffold

The this compound scaffold possesses several functional handles that can be used for systematic derivatization to create a library of analogues.

Reactions at the Bromine Atom: The bromine atom on the phenyl ring is a versatile functional group for a wide range of cross-coupling reactions.

Suzuki Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst can introduce new aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to synthesize a variety of aniline (B41778) derivatives.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, introduces alkynyl substituents.

Heck Coupling: Reaction with alkenes can form a new carbon-carbon bond, leading to stilbene-like structures.

Modification of the Ester Group: The ester linkage is another key site for functionalization.

Hydrolysis: Basic or acidic hydrolysis of the ester will yield the corresponding carboxylic acid, 4-methylphenoxyacetic acid, and 4-bromophenol. More selectively, the ester can be cleaved to produce (4-bromophenyl) 4-methylphenoxyacetic acid. This acid can then be coupled with various amines to form a library of amides using standard peptide coupling reagents.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can produce a different ester.

Substitution on the Aromatic Rings: While more challenging due to regioselectivity issues, further electrophilic aromatic substitution (e.g., nitration, acylation) could be explored to add more functional groups to either of the two aromatic rings, leading to more complex structures.

This systematic exploration allows for the fine-tuning of the molecule's steric and electronic properties, which is a common strategy in the development of new materials and pharmacologically active compounds.

Chemical Modifications on the 4-Bromophenyl Substituent

The 4-bromophenyl group of this compound offers a versatile platform for a variety of chemical modifications. The presence of the bromine atom is a key feature, enabling a range of cross-coupling reactions that are fundamental in modern organic synthesis.

One of the most prominent modifications is the Suzuki-Miyaura coupling , a powerful method for forming carbon-carbon bonds. In this reaction, the bromine atom can be substituted with a wide array of aryl, vinyl, or alkyl groups by reacting the parent compound with an appropriate boronic acid in the presence of a palladium catalyst and a base. This allows for the introduction of diverse functionalities, significantly altering the electronic and steric properties of this part of the molecule.

Another important transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, enabling the conversion of the bromo-substituent into various primary or secondary amines, or even amides. This opens up avenues for creating derivatives with altered solubility, basicity, and hydrogen-bonding capabilities.

The Sonogashira coupling provides a route to introduce alkyne functionalities. By reacting the 4-bromophenyl group with a terminal alkyne using a palladium-copper co-catalyst system, a carbon-carbon triple bond is formed. These alkynyl derivatives can serve as precursors for further transformations or as interesting structural motifs in their own right.

Furthermore, the bromine atom can be replaced with a cyano group through cyanation reactions , often employing reagents like copper(I) cyanide. The resulting nitrile can then be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.

Finally, Grignard reagent formation followed by reaction with various electrophiles represents a classic yet effective strategy. The bromo-substituent can be converted into a highly reactive organomagnesium species, which can then react with aldehydes, ketones, esters, and other electrophiles to introduce a wide range of substituents.

A summary of these potential modifications is presented in the table below:

| Reaction Type | Reagents | Functional Group Introduced | Potential Impact |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Vinyl, Alkyl | Altered electronics and sterics |

| Buchwald-Hartwig Amination | R-NH₂, Pd catalyst, Base | Amine, Amide | Modified solubility and basicity |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkyne | Precursor for further reactions |

| Cyanation | CuCN | Nitrile | Versatile synthetic handle |

| Grignard Reaction | Mg, Electrophile | Various carbon-based groups | Broad substrate scope |

Chemical Modifications on the 4-Methylphenoxy Substituent

The 4-methylphenoxy portion of the molecule also presents several opportunities for chemical derivatization, primarily centered around the methyl group and the aromatic ring itself.

The methyl group is a potential site for oxidation reactions . Using strong oxidizing agents, it can be converted into a carboxylic acid, significantly altering the polarity and acidity of this part of the molecule. Milder oxidation conditions could potentially yield an aldehyde or a primary alcohol, providing further handles for synthetic transformations.

Halogenation of the aromatic ring is another feasible modification. The phenoxy ring can be brominated or chlorinated at the positions ortho to the ether linkage using appropriate halogenating agents. The introduction of these halogen atoms can influence the molecule's conformation and electronic properties and provide additional sites for the cross-coupling reactions mentioned previously.

Furthermore, nitration of the aromatic ring can be achieved using a mixture of nitric and sulfuric acid. The resulting nitro group can then be reduced to an amine, which can be further functionalized in numerous ways, including diazotization followed by substitution.

The table below summarizes the key derivatization approaches for the 4-methylphenoxy substituent:

| Reaction Type | Reagents | Target Site | Functional Group Introduced | Potential Impact |

| Oxidation | Strong oxidizing agents | Methyl group | Carboxylic acid | Increased polarity and acidity |

| Halogenation | Br₂ or Cl₂, Lewis acid | Aromatic ring | Bromine or Chlorine | Altered electronics, new coupling sites |

| Nitration | HNO₃, H₂SO₄ | Aromatic ring | Nitro group | Versatile handle for further functionalization |

Structural Variations of the Acetate Linkage

One of the most direct modifications is homologation , which involves increasing the length of the alkyl chain of the acetate group. For instance, replacing the acetate with a propionate (B1217596) or butyrate (B1204436) linker can alter the molecule's flexibility and spatial arrangement of the two aromatic rings. This can be achieved by using the corresponding α-halo esters in the initial synthesis.

The introduction of substituents on the α-carbon of the acetate moiety is another important variation. Alkylation or arylation at this position can introduce steric bulk, which can restrict the conformational freedom of the molecule. This can be accomplished by using appropriately substituted α-halo esters in the synthesis.

The following table outlines these structural variations:

| Variation Type | Synthetic Approach | Resulting Linkage | Potential Impact |

| Homologation | Use of longer chain α-halo esters | Propionate, Butyrate, etc. | Increased flexibility and altered spatial arrangement |

| α-Substitution | Use of α-substituted α-halo esters | Substituted acetate | Introduction of steric hindrance, restricted conformation |

| Linker Replacement | Reaction with phenoxyacetamides | Amide | Introduction of hydrogen bonding, altered electronics |

| Linker Replacement | Multi-step synthesis | Ether | Changed shape and polarity |

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic data for the chemical compound this compound, identified by the CAS Number 887029-51-8, has revealed a significant lack of publicly accessible experimental information. Despite targeted searches across scientific databases and chemical supplier catalogs, detailed analytical data required for a full structural elucidation and characterization as per the requested outline could not be located.

The inquiry sought specific, in-depth information on the compound's spectroscopic profile, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This type of data is fundamental for confirming the molecular structure, identifying functional groups, determining precise molecular weight and fragmentation patterns, and analyzing electronic transitions within the molecule.

While information is available for related compounds, such as precursors like 4-bromophenol and (4-methylphenoxy)acetic acid, and other similar esters, this data cannot be scientifically extrapolated to accurately represent this compound. Spectroscopic properties are highly specific to the exact molecular structure, and even minor differences can lead to significant variations in the observed spectra.

The absence of published research articles detailing the synthesis and characterization of this compound in major chemical journals (e.g., Journal of Organic Chemistry, Tetrahedron Letters) or its detailed analytical profile in comprehensive databases indicates that this specific information may reside in proprietary databases or has not yet been published in the public domain.

Therefore, the generation of a scientifically accurate article focusing solely on the advanced spectroscopic characterization of this compound is not possible at this time due to the unavailability of the necessary primary data.

Advanced Spectroscopic Characterization and Structural Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique specifically designed for the detection and characterization of species with one or more unpaired electrons, such as free radicals. libretexts.org In the context of "4-Bromophenyl (4-methylphenoxy)acetate," EPR spectroscopy would be an invaluable tool for investigating the formation and nature of any radical species that might be generated from this molecule under specific conditions, such as exposure to UV light, high temperatures, or chemical oxidation/reduction. nih.gov

The generation of radical species from a molecule like this compound could occur through several potential pathways. Homolytic cleavage of the ester bond could lead to the formation of a 4-bromophenoxy radical and a (4-methylphenoxy)acetyl radical. Alternatively, radical cations could be formed through the loss of an electron from the aromatic rings.

The resulting EPR spectrum would provide a wealth of information about the structure and electronic environment of the generated radical(s). The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants. The g-factor is a dimensionless constant that is characteristic of the radical and its electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin, such as ¹H, ¹³C, and the bromine isotopes ⁷⁹Br and ⁸¹Br. The number of lines in the spectrum and their splitting patterns (hyperfine coupling constants) reveal the number and type of nuclei interacting with the unpaired electron, as well as the extent of delocalization of the unpaired electron over the molecule. nih.gov

While specific EPR studies on "this compound" are not available, insights can be drawn from studies on related structures. For instance, EPR studies of radical cations of halogenated diphenyl ethers have been conducted, providing information on the distribution of the unpaired electron spin density across the aromatic rings and the influence of the halogen substituent. nih.gov Similarly, research on phenoxy radicals and their derivatives has established the characteristic EPR signatures of these species. acs.org

In a hypothetical EPR study of radical species derived from "this compound," one would expect to observe complex spectra due to the presence of multiple magnetic nuclei. For a 4-bromophenoxy radical, significant hyperfine coupling to the protons on the aromatic ring and the bromine nucleus would be anticipated. The bromine nucleus, with a nuclear spin of 3/2 for both ⁷⁹Br and ⁸¹Br, would lead to a characteristic quartet splitting for each proton coupling. The (4-methylphenoxy)acetyl radical would also exhibit a distinct EPR spectrum with hyperfine couplings to the aromatic protons, the methyl protons, and the methylene (B1212753) protons.

Interactive Table 2: Hypothetical EPR Data for Potential Radical Species of this compound

| Potential Radical Species | Expected g-factor | Predicted Hyperfine Coupling Interactions |

| 4-Bromophenoxy Radical | ~2.004 | Strong coupling to ortho- and meta-protons; significant coupling to the ⁷⁹/⁸¹Br nucleus. |

| (4-Methylphenoxy)acetyl Radical | ~2.003 | Coupling to aromatic protons, methyl protons, and methylene protons. |

| Radical Cation | ~2.003 | Delocalized spin density across both aromatic rings, leading to complex hyperfine coupling with multiple protons and the bromine nucleus. |

It is important to note that the actual EPR spectra could be more complex due to the possibility of multiple radical species being present simultaneously or undergoing further reactions. The use of spin trapping agents could be employed to convert short-lived, highly reactive radicals into more stable radical adducts with simpler and more easily interpretable EPR spectra. researchgate.net

Solid State Structural Investigations: X Ray Crystallography and Intermolecular Interaction Analysis

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Molecular Structure Resolution

While a specific crystallographic information file for 4-Bromophenyl (4-methylphenoxy)acetate was not available in the searched databases, the analysis of a closely related structure, such as [2-Bromo-4-(4-fluoro-benzoyl)-phenoxy]-acetic acid ethyl ester, offers significant insight into the expected structural parameters. uomphysics.net The data obtained from an SCXRD experiment on such a compound allows for the complete elucidation of its molecular geometry.

For example, a representative crystal structure determination would yield a comprehensive set of data, as shown in the table below, which is based on the analysis of [2-Bromo-4-(4-fluoro-benzoyl)-phenoxy]-acetic acid ethyl ester. uomphysics.net

Table 1: Representative Crystallographic Data for a Related Halogenated Phenyl Acetate (B1210297) Derivative. uomphysics.net

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄BrFO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.1444(13) |

| b (Å) | 8.2781(10) |

| c (Å) | 38.423(5) |

| V (ų) | 3226.6(7) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.660 |

This data provides the foundational knowledge for understanding the molecule's packing in the crystal and serves as the basis for further analysis of its intermolecular interactions.

Supramolecular Chemistry and Crystal Packing Characterization

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. The study of these interactions is the focus of supramolecular chemistry. In the case of this compound, the key interactions expected to define its crystal structure are hydrogen bonds, π-system interactions, and halogen bonds.

The aromatic rings in this compound are electron-rich π-systems that can participate in stabilizing interactions.

π-π Stacking: This interaction involves the face-to-face or offset stacking of aromatic rings, driven by a combination of electrostatic and van der Waals forces. This type of interaction is a common feature in the crystal packing of aromatic compounds.

C-H···π Interactions: In this interaction, a C-H bond points towards the face of an aromatic ring. The slightly acidic proton of the C-H group interacts with the electron-rich π-cloud of the benzene (B151609) ring. In the crystal structure of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, adjacent molecules are connected via both C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov These interactions contribute to the formation of layers within the crystal structure.

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., O, N, S, or another halogen). nih.gov The bromine atom in this compound has an electropositive region on its outer surface, known as a σ-hole, which can interact favorably with an electron-rich atom. nih.govnih.gov Studies on related compounds, such as the trimorphs of 4-bromophenyl 4-bromobenzoate, show the presence of short Br···Br interactions that are crucial in linking molecules into chains and influencing the material's physical properties. researchgate.net The analysis of such interactions is critical for understanding the structural landscape of halogenated compounds.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a color-mapped property called d_norm. Red spots on the d_norm surface highlight close intermolecular contacts. uomphysics.net

This analysis can be decomposed into a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. Each point on the plot represents a pair of distances from the Hirshfeld surface to the nearest atoms inside and outside the surface, and the color of the points indicates the relative frequency of that contact type.

For brominated organic compounds, Hirshfeld analysis typically reveals the quantitative contributions of various contacts. For example, in a related bromophenyl compound, the most significant contributors to the crystal packing were identified as H···H, Br···H/H···Br, and C···H/H···C interactions. nih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromophenyl Compound. nih.gov

| Contact Type | Contribution (%) | Description |

| H···H | 58.2% | Represents contacts between hydrogen atoms. |

| C···H/H···C | 18.9% | Indicates C-H···π and other C-H contacts. |

| Br···H/H···Br | 11.5% | Highlights hydrogen bonds involving bromine. |

| O···H/H···O | - | Represents C-H···O or other hydrogen bonds to oxygen. |

| Other | 11.4% | Includes C···C, Br···C, and other minor contacts. |

Note: The values are for 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol and serve as a representative example. nih.gov The sharp spikes in the fingerprint plot for Br···H contacts are characteristic of directional halogen-related hydrogen bonding.

Polymorphism Studies of Related Halogenated Phenyl Acetate Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including solubility, stability, and mechanical behavior. The study of polymorphism is particularly important for halogenated compounds, where subtle changes in intermolecular interactions like halogen bonds can lead to different packing arrangements.

A remarkable example is found in the related compound 4-bromophenyl 4-bromobenzoate , which exhibits trimorphism. researchgate.netrsc.org The three known polymorphs possess strikingly different mechanical properties: one is elastic, one is brittle, and the third is plastic. researchgate.net

Form I (Elastic): Characterized by a herringbone packing motif with significant π-stacking and C-H···π interactions.

Form II (Brittle): This form is dominated by strong, directional Br···O halogen bonds and C-H···O hydrogen bonds, creating a more rigid and brittle framework.

Form III (Plastic): Initially reported as a polymorph, a re-refinement of the crystal structure showed it to be a co-crystal containing 4-bromophenyl 4-nitrobenzoate. rsc.org This highlights the complexity and subtlety involved in polymorphism studies.

The investigation of these trimorphs reveals how the balance and directionality of intermolecular forces (C-H···O, C-H···π, π···π, and Br···Br/Br···O) directly control the macroscopic physical properties of the crystal. researchgate.net These findings underscore the importance of understanding polymorphism in the design of functional molecular materials.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure, Reactivity, and Spectroscopic Properties.scispace.comnih.govtci-thaijo.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. tci-thaijo.org Calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), allow for the optimization of the molecular geometry and the prediction of various chemical descriptors. scispace.comresearchgate.net These studies are fundamental for understanding the structure-activity relationships of the molecule. scispace.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. scispace.comresearchgate.net

In an MEP map, different colors represent different electrostatic potential values. Typically:

Red and Yellow : Indicate regions of negative potential, rich in electrons. These areas are prone to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen. researchgate.netresearchgate.net

Blue : Represents regions of positive potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. scispace.com

Green : Denotes areas of neutral or near-zero potential.

For a molecule like 4-Bromophenyl (4-methylphenoxy)acetate, the MEP map would likely show negative potential (red/yellow) around the carbonyl and ether oxygen atoms, highlighting them as key sites for electrophilic interaction. The hydrogen atoms of the phenyl rings and the methyl group would exhibit positive potential (blue), indicating their role in potential interactions. scispace.comresearchgate.net This visual representation of charge distribution is critical for understanding intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap indicates lower stability and higher chemical reactivity, facilitating electron transfer. researchgate.net

In related bromophenyl compounds, the HOMO is often distributed over the bromophenyl ring, while the LUMO can be located on other parts of the molecule. The specific energies of these orbitals determine the compound's electron-donating and accepting capabilities. scispace.comnih.gov

Table 1: Illustrative Frontier Molecular Orbital (FMO) Properties

| Parameter | Description | Typical Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 | Represents electron-donating ability. Less negative values indicate stronger donation. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 | Represents electron-accepting ability. Less negative values indicate stronger acceptance. researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 2.0 to 6.0 | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized, Lewis-like structures (bonds and lone pairs). wikipedia.org It is particularly useful for analyzing intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to molecular stability. materialsciencejournal.org

NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization. For instance, significant interactions often involve the lone pairs of oxygen atoms (n) donating into the antibonding orbitals (π) of adjacent carbonyl or phenyl groups. materialsciencejournal.org These n → π interactions are crucial in determining the conformational stability and electronic properties of ester-containing compounds. materialsciencejournal.org

Table 2: Example of NBO Analysis for Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| n(O) | π(C=O) | > 20 | Strong hyperconjugative interaction leading to resonance stabilization of the ester group. materialsciencejournal.org |

| n(O) | σ(C-C) | ~ 2-5 | Weaker hyperconjugative interaction contributing to overall molecular stability. materialsciencejournal.org |

| π(C-C) | π*(C-C) | Variable | Delocalization within the phenyl rings, contributing to aromatic stability. |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. scispace.com By comparing the calculated frequencies with experimental data, a detailed assignment of vibrational modes to specific bonds and functional groups can be achieved. researchgate.net

Typically, calculated frequencies are scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental results. scispace.com For this compound, key vibrational modes would include:

C=O stretching : A strong band typically appearing in the 1700-1750 cm-1 region.

C-O stretching : Vibrations from the ester and ether linkages, usually found in the 1000-1300 cm-1 range.

Aromatic C-H stretching : Occurring above 3000 cm-1.

Aromatic C-C stretching : Multiple bands in the 1400-1600 cm-1 region. researchgate.net

C-Br stretching : Expected at lower frequencies, typically below 700 cm-1.

This correlation provides a powerful tool for structural confirmation and detailed analysis of the molecule's bonding environment. researchgate.net

Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Modes.nih.govcsfarmacie.cznih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme receptor. nih.gov It is instrumental in drug discovery and molecular biology for understanding the basis of molecular recognition. nih.gov

Docking simulations for this compound would involve placing the molecule into the active site of a target protein and calculating the binding affinity, often expressed as a docking score. The results reveal the most stable binding pose and the key intermolecular interactions responsible for the complex's stability. nih.gov

The analysis of a docked complex focuses on identifying the specific amino acid residues in the target's binding site that interact with the ligand. nih.gov For this compound, these interactions would likely include:

Hydrogen Bonds : The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor, capable of interacting with hydrogen bond donor residues (e.g., Arginine, Lysine, Serine) in the binding pocket.

Hydrophobic Interactions : The two phenyl rings and the methyl group provide significant hydrophobic surface area, which can engage in favorable interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) in a hydrophobic pocket of the target.

Halogen Bonds : The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-π Stacking : The aromatic phenyl rings can engage in π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Understanding these specific interactions is crucial for explaining the compound's biological activity and for guiding the design of more potent and selective analogs. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Investigating Conformational Stability and Dynamic Behavior of Molecular Systems

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. numberanalytics.comutep.edu By solving Newton's equations of motion for a system of particles, MD simulations generate trajectories that reveal how a molecule like this compound behaves in a simulated environment, such as in a solvent. numberanalytics.comarchie-west.ac.uk This technique is crucial for understanding a molecule's conformational stability—the different three-dimensional shapes it can adopt—and its dynamic behavior, which are often intrinsically linked to its function. nih.govcresset-group.com

The process begins by defining a force field, which is a set of equations and parameters that describe the potential energy of the system based on the positions of its atoms. uiuc.edu This includes terms for bonds, angles, and dihedrals, as well as non-bonded interactions. uiuc.edu The simulation then calculates the forces acting on each atom and advances their positions and velocities over a series of small time steps, effectively mapping the molecule's energy landscape. cresset-group.com

For this compound, MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. archie-west.ac.uk This reveals the molecule's flexibility, particularly the rotation around the ester linkage and the ether bond, which dictates the relative orientation of the two aromatic rings. The analysis of these trajectories allows for the characterization of an ensemble of structures, providing a statistical picture of the dominant conformations present in a given environment. cresset-group.comportlandpress.com While specific MD studies on this compound are not prominently available in public literature, the methodology allows for the generation of hypothetical data, as shown in the table below, which illustrates how results from such a simulation would be presented.

| Conformational Cluster | Population (%) | Average Potential Energy (kcal/mol) | Key Dihedral Angle (°C) |

|---|---|---|---|

| 1 (Extended) | 45 | -15.2 | 175 |

| 2 (Folded) | 35 | -14.8 | 85 |

| 3 (Semi-Folded) | 18 | -13.9 | 120 |

| Other | 2 | -11.5 | Variable |

Quantitative Structure-Activity Relationship (QSAR) Studies for Theoretical Prediction of Molecular Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to rational drug design. omicstutorials.com It aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijert.orgnumberanalytics.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series will correlate with changes in their observed biological or chemical effects. numberanalytics.com This allows QSAR models to predict the activity of new, untested compounds, thereby accelerating the discovery process by prioritizing the most promising candidates for synthesis. jocpr.compatsnap.com

The development of a robust QSAR model is an iterative process that involves collecting a dataset of compounds with known activities, calculating molecular descriptors, building a model with statistical or machine learning algorithms, and rigorously validating its predictive power. jocpr.com

Selection of Molecular Descriptors and Development of Predictive Models

The initial and most critical step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. pharmatutor.org These descriptors are calculated values that quantify various aspects of a molecule, such as its topology, geometry, or electronic properties. ucsb.eduprotoqsar.com For a library of analogues of this compound, a wide array of descriptors would be calculated. These can be categorized as:

1D/2D Descriptors: Molecular Weight, LogP (lipophilicity), count of hydrogen bond donors/acceptors, and topological indices that describe molecular branching and connectivity. numberanalytics.compharmatutor.org

3D Descriptors: Properties derived from the 3D structure, such as molecular shape and volume. numberanalytics.com

Quantum Chemical Descriptors: Electron-related properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. ucsb.edumdpi.com

Once a diverse set of descriptors is calculated for a training set of molecules with known activities, a predictive model is developed. mdpi.com This involves partitioning the data into a training set for model building and a test set for external validation. mdpi.com Feature selection techniques are often employed to identify the most relevant descriptors that are significantly correlated with the biological activity. nih.gov Various statistical and machine learning methods, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest, are then used to create the mathematical model linking the selected descriptors to the activity. mdpi.com

| Compound Name | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| This compound | 321.17 | 4.5 | 26.3 | 5.2 |

| 4-Chlorophenyl (4-methylphenoxy)acetate | 276.72 | 4.1 | 26.3 | 8.9 |

| 4-Bromophenyl (4-methoxyphenoxy)acetate | 337.17 | 4.2 | 35.5 | 3.1 |

| 4-Bromophenyl (phenoxy)acetate | 307.14 | 4.2 | 26.3 | 7.5 |

In Silico Screening and Prioritization of Analogue Libraries

After a QSAR model has been developed and rigorously validated, its primary application is in the in silico screening of large, virtual libraries of compounds. nih.gov This process allows researchers to computationally evaluate thousands or even millions of potential analogues of this compound without needing to synthesize them first. jocpr.com

The screening process involves generating a virtual library of analogues by making systematic chemical modifications to the parent structure. The same molecular descriptors used to build the QSAR model are then calculated for each new virtual compound. These descriptor values are fed into the validated QSAR equation to predict the biological activity for each analogue. nih.gov

This high-throughput virtual screening identifies compounds with potentially high activity, allowing research efforts to be focused on a smaller, more promising set of candidates for synthesis and experimental testing. nih.gov This significantly reduces the time and cost associated with drug discovery and lead optimization. ijert.org

| Analogue ID | Proposed Modification | Predicted Activity (pIC₅₀) | Priority for Synthesis |

|---|---|---|---|

| ANA-001 | Replace -Br with -CF₃ | 6.8 | High |

| ANA-002 | Replace 4-methyl with 3,4-dichloro | 6.5 | High |

| ANA-003 | Replace -Br with -I | 5.9 | Medium |

| ANA-004 | Replace 4-methyl with 2-fluoro | 5.1 | Low |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms Involved in the Synthesis of Aryl Phenoxyacetate (B1228835) Esters

The formation of the ether linkage in aryl phenoxyacetate esters is a critical step in their synthesis. The most prevalent and well-established mechanism for this transformation is the Williamson ether synthesis. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.

The synthesis of 4-Bromophenyl (4-methylphenoxy)acetate would typically proceed via the reaction of a salt of 4-methylphenol (p-cresol) with an ester of 4-bromophenyl bromoacetate (B1195939). The mechanism can be broken down into two primary steps:

Formation of the Phenoxide Ion: In the initial step, a base is used to deprotonate the hydroxyl group of 4-methylphenol, forming a 4-methylphenoxide ion. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). The phenoxide ion is a potent nucleophile. youtube.comkhanacademy.org

Nucleophilic Attack (SN2 Reaction): The newly formed 4-methylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the bromoacetate. This carbon is bonded to a bromine atom, which is a good leaving group. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This is a concerted process where the bond between the oxygen of the phenoxide and the carbon of the acetate (B1210297) is formed simultaneously as the bond between the carbon and the bromine is broken. wikipedia.org

An alternative, though generally less favored for this type of substrate, is a nucleophilic aromatic substitution (SNAr) mechanism. This would involve the attack of a phenoxyacetate nucleophile on an activated aryl halide. However, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack, which is not the case for 4-bromophenol (B116583). masterorganicchemistry.com

Table 1: Key Mechanistic Features of Aryl Phenoxyacetate Ester Synthesis

| Step | Description | Key Intermediates/Transition States |

| Phenoxide Formation | Deprotonation of the phenol (B47542) by a base. | Phenoxide anion |

| Nucleophilic Substitution | Attack of the phenoxide on the alkyl halide. | SN2 transition state |

Mechanistic Studies of Chemical Transformations Involving the Compound or its Analogues

While the primary focus is often on synthesis, understanding the potential subsequent chemical transformations of this compound and its analogues is also of interest. These can include processes involving radical intermediates and redox pathways.

Radical Processes:

Radical reactions involving esters and aryl halides have been a subject of study. For instance, the generation of aryl radicals from aryl halides can be initiated under certain conditions, such as through photoactivated palladium catalysis. nih.gov In the context of this compound, the carbon-bromine bond could potentially undergo homolytic cleavage to form an aryl radical. This radical could then participate in various C-C bond-forming reactions. scielo.br

Studies on α-bromo thioesters have shown that radical cyclization can occur, initiated by a radical initiator. mdpi.com While not a direct analogue, this suggests that the bromoacetate moiety of the target compound could potentially be a site for radical-initiated transformations.

Redox Pathways:

The redox behavior of brominated phenols and related structures is relevant. For example, in biological systems, the degradation of p-cresol (B1678582) can proceed through oxidation of the methyl group. nih.gov While not a direct redox reaction of the parent molecule, it highlights the potential for enzymatic or chemical oxidation of the p-cresol moiety.

Furthermore, the conversion of aryl alcohols to other functional groups can proceed through oxidative C-C bond cleavage, often catalyzed by transition metals like copper. nih.gov This suggests that under specific oxidative conditions, the ether or ester linkages in this compound could be susceptible to cleavage.

Table 2: Potential Chemical Transformations of Aryl Phenoxyacetate Analogues

| Transformation Type | Potential Substrate Moiety | Possible Reaction Pathway |

| Radical Formation | Aryl bromide | Homolytic cleavage of C-Br bond |

| Radical Cyclization | Bromoacetate | Intramolecular cyclization |

| Oxidative Cleavage | Ether/Ester linkage | Metal-catalyzed oxidation |

Investigation of Tautomeric Equilibria and Alkylation Selectivity in Related Heterocyclic Systems

The synthesis of this compound relies on the selective reaction at the oxygen atom of the 4-methylphenoxide ion. However, phenoxide ions are ambident nucleophiles, meaning they can also react at a carbon atom of the aromatic ring, leading to C-alkylation.

Alkylation Selectivity (O- vs. C-alkylation):

The competition between O-alkylation and C-alkylation is influenced by several factors, including the solvent, the counter-ion, and the nature of the alkylating agent. pharmaxchange.infoic.ac.uk

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), tend to favor O-alkylation. In contrast, protic solvents can solvate the oxygen atom of the phenoxide, hindering its nucleophilicity and promoting C-alkylation. pharmaxchange.info

Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction outcome.

Alkylating Agent: The reactivity of the alkylating agent also plays a role.

For the synthesis of this compound, conditions are typically chosen to maximize the yield of the O-alkylated product.

Tautomeric Equilibria:

While 4-methylphenol and 4-bromophenol exist predominantly in their phenolic forms, the concept of tautomerism is crucial in understanding the reactivity of related heterocyclic systems. For instance, in the degradation of p-cresol by some anaerobic bacteria, the initial activation involves the formation of a quinone methide intermediate, which can be considered a tautomeric form. nih.gov Understanding such equilibria is vital for predicting reaction pathways and potential byproducts in related chemical systems.

Table 3: Factors Influencing Alkylation Selectivity of Phenoxides

| Factor | Favors O-Alkylation | Favors C-Alkylation |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic (e.g., water, ethanol) |

| Leaving Group on Alkylating Agent | Good leaving groups (e.g., I, Br) | - |

| Temperature | Lower temperatures | Higher temperatures |

Structure Activity Relationship Sar and Molecular Design Principles Focus on Theoretical and Mechanistic Insights

Influence of the 4-Bromophenyl Moiety on Molecular Interactions and Theoretical Bioactivity

The introduction of a bromine atom onto the phenyl ring is a critical design element that significantly influences the compound's interaction profile. ump.edu.pl Modifying a substance by introducing halogens is a common and effective strategy in drug design. ump.edu.pl The presence of bromine offers several advantages, including the potential for increased therapeutic activity and favorable effects on the molecule's metabolic profile. ump.edu.plump.edu.pl

The primary mechanism through which the 4-bromophenyl moiety exerts its influence is via the formation of halogen bonds. semanticscholar.org Contrary to the traditional view of halogens as mere hydrophobic substituents, chlorine, bromine, and iodine can act as Lewis acids and form directed, close-contact interactions with electron-donating atoms. acs.org This interaction is due to the presence of a "sigma-hole," an electropositive region on the halogen atom, which can favorably interact with electron-rich areas on a biological target, thereby altering intermolecular and intramolecular forces. ump.edu.plump.edu.plsemanticscholar.org The strength and directionality of these halogen bonds are tunable and can significantly enhance molecular recognition at a target binding site. acs.org

Table 1: Properties of Halogen Bonding in Molecular Design

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Interaction between an electropositive region (sigma-hole) on the halogen and a Lewis base (e.g., oxygen, nitrogen, sulfur). | ump.edu.pl, ump.edu.pl |

| Strength | Tunable based on the halogen (I > Br > Cl) and the surrounding chemical scaffold. | acs.org |

| Effect | Can enhance binding affinity, improve selectivity, and increase therapeutic activity. | acs.org, ump.edu.pl, semanticscholar.org |

| Application | Used in rational drug design to optimize ligand-protein interactions. | acs.org |

The substitution pattern of the bromine atom on the phenyl ring is crucial. In the case of 4-Bromophenyl (4-methylphenoxy)acetate, the para position of the bromine atom directs its potential for halogen bonding away from the core of the molecule. This positioning can facilitate specific interactions with target proteins without causing significant steric hindrance with other parts of the ligand. Studies on other brominated compounds have shown that the presence of a bromine atom can lead to enhanced biological activities, such as antimicrobial and anticancer effects. nih.gov The formation of C–Br⋯F interactions, for instance, has been observed in crystal structures, highlighting the potential for these types of bonds in supramolecular assembly. rsc.org The strategic placement of bromine can thus serve as a powerful tool for improving drug-target interactions. ump.edu.pl

Role of the 4-Methylphenoxy Group in Modulating Ligand-Target Binding and Specificity

The 4-methylphenoxy group provides another layer of modulation for ligand-target interactions, primarily through what is often termed the "magic methyl" effect. nih.gov The addition of a single, strategically placed methyl group can have a profound impact on a molecule's physicochemical and pharmacological profile for steric, conformational, and hydrophobic reasons. acs.org

The methyl group at the para position of the phenoxy ring has distinct steric and electronic consequences.

Steric Effects: The methyl group is small but provides definite steric bulk. This can be advantageous if it fits into a complementary hydrophobic pocket in a target protein, thereby increasing binding affinity. nih.gov Conversely, it can also introduce steric clashes that hinder binding. nih.gov The methyl group's size is often considered optimal for filling small cavities in binding sites. nih.gov Its presence can also control the conformational properties of the scaffold, a strategy known as conformational restriction. nih.gov

Electronic Effects: The methyl group is weakly electron-donating, which can subtly modulate the electronic properties of the phenoxy ring. rsc.org This can influence the strength of other non-covalent interactions, such as π-π stacking, that the ring may form with a biological target.

Hydrophobicity: The addition of a methyl group generally increases the lipophilicity of a molecule. nih.govnih.gov This can enhance its ability to cross cell membranes and can favor binding to hydrophobic regions of a protein, potentially displacing water molecules in the process. nih.gov

Table 2: Influence of Methyl Substitution on Molecular Properties

| Property | Effect of Methyl Group | Reference |

|---|---|---|

| Binding Affinity | Can increase affinity by filling hydrophobic pockets or cause steric clashes. | nih.gov |

| Conformation | Can restrict conformational flexibility, leading to a more favorable binding pose. | acs.org, nih.gov |

| Lipophilicity | Increases, potentially improving membrane permeability and hydrophobic interactions. | nih.gov, nih.gov |

| Metabolism | Can be used to block metabolic "soft spots," increasing plasma stability. | nih.gov |

Comparative Analysis with Structural Analogues and Heterocyclic Derivatives

To understand the SAR of this compound more deeply, it is useful to consider its structural analogues. The concepts of bioisosteric replacement and scaffold hopping are central to this type of analysis in modern drug design. nih.govresearchgate.net

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, or optimizing pharmacokinetic properties. u-strasbg.frresearchgate.net For this compound, several bioisosteric replacements could be considered to probe the SAR.

Halogen Replacement: The bromine atom could be replaced with other halogens like chlorine or fluorine. While chlorine can also participate in halogen bonding, it is generally weaker than bromine. acs.org Fluorine is typically considered a bioisostere for a hydrogen atom and does not form significant halogen bonds. Such a change would clarify the importance of the halogen bond to the molecule's activity.

Methyl Group Analogues: The methyl group could be replaced with other small groups like a chlorine atom or a trifluoromethyl group to explore the electronic and steric requirements at this position.

Linker and Scaffold Modification: The ether oxygen in the phenoxy group or the ester linkage itself could be replaced. For example, replacing an ester with an amide is a common bioisosteric substitution. A more drastic change, known as scaffold hopping, would involve replacing the entire phenoxyacetate (B1228835) core with a different chemical framework, such as a heterocyclic ring system, that maintains the spatial orientation of the key interacting moieties. researchgate.net For instance, the 1,2,3-triazole ring is recognized as a versatile scaffold that can act as a bioisostere for amide bonds and can participate in hydrogen bonding and π-π stacking interactions, making it a valuable tool in designing new bioactive compounds. mdpi.com

Table 3: Potential Bioisosteric Replacements for this compound

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement | Reference |

|---|---|---|---|

| 4-Bromophenyl | 4-Chlorophenyl, 4-Iodophenyl | To modulate halogen bond strength and lipophilicity. | acs.org |

| 4-Methylphenoxy | 4-Chlorophenoxy, 4-(Trifluoromethyl)phenoxy | To alter steric and electronic properties. | u-strasbg.fr, researchgate.net |

| Acetate (B1210297) Linker (Ester) | Amide, Reverse Amide, 1,2,3-Triazole | To change hydrogen bonding potential, stability, and conformational rigidity. | mdpi.com |

| Phenoxy Ether | Thioether, Methylene (B1212753) | To modify flexibility and electronic character. | u-strasbg.fr |

An article focusing solely on the chemical compound “this compound” with the requested detailed structure and content cannot be generated at this time.

Extensive research has revealed a significant lack of specific scientific literature and data pertaining to "this compound." The required information for the sections on Structure-Activity Relationship (SAR), molecular design principles, computational pharmacophore modeling, and theoretical lead optimization for this particular compound is not available in the public domain.

Searches for this exact molecule did not yield dedicated studies that would provide the necessary details to construct a scientifically accurate and informative article as per the requested outline. The available research focuses on related but distinct bromophenyl derivatives, and extrapolating from these would violate the strict requirement to only include information about "this compound."

Therefore, without the foundational research findings on this specific compound, it is not possible to provide a thorough and accurate article that adheres to the user's stringent requirements.

Advanced Theoretical Applications and Emerging Research Directions

Utility as Precursors and Building Blocks in the Synthesis of Complex Organic Molecules

The true potential of 4-Bromophenyl (4-methylphenoxy)acetate in synthetic chemistry lies in its role as a sophisticated building block, or synthon. The molecule can be strategically disassembled or modified through several key reaction pathways, providing access to more complex molecular targets. The ester linkage can be hydrolyzed to yield 4-bromophenol (B116583) and (4-methylphenoxy)acetic acid. These intermediates are valuable in their own right for constructing a variety of organic structures.

The presence of the bromine atom on one of the phenyl rings is particularly significant. It serves as a versatile functional handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This capability allows for the direct linkage of the 4-bromophenyl group to other organic fragments, a cornerstone of modern synthetic strategy for creating complex pharmaceuticals, agrochemicals, and functional materials.

For instance, derivatives of 4-bromophenyl compounds are routinely used as precursors in multi-step syntheses. researchgate.net A common synthetic route involves the reaction of a bromo-substituted phenyl ring with other heterocyclic systems to build larger, more complex molecules with potential biological activity. researchgate.netnih.gov The synthesis of enantiomerically pure compounds, which is crucial for the pharmaceutical industry, often utilizes bromophenyl-containing starting materials like (4-bromophenyl)boronic acid in asymmetric reactions to build chiral centers with high precision. orgsyn.orgorgsyn.org This highlights the fundamental importance of the bromophenyl unit, a key component of this compound, as a reliable and versatile precursor.

Table 1: Key Reactions for Synthetic Utility

| Reaction Type | Reagents/Conditions | Product Fragment(s) | Synthetic Application |

|---|---|---|---|

| Ester Hydrolysis | Acid or Base Catalysis (e.g., NaOH, H₂SO₄) | 4-Bromophenol, (4-Methylphenoxy)acetic acid | Access to phenol (B47542) and carboxylic acid building blocks. |

| Suzuki Coupling | Pd Catalyst, Base, Boronic Acid/Ester | Aryl-Aryl Coupled Product | Construction of bi-aryl systems common in pharmaceuticals and liquid crystals. |

| Heck Coupling | Pd Catalyst, Base, Alkene | Aryl-Alkene Coupled Product | Synthesis of substituted styrenes and other vinyl-aromatic compounds. |

| Sonogashira Coupling | Pd/Cu Catalysts, Base, Terminal Alkyne | Aryl-Alkyne Coupled Product | Creation of rigid, linear structures for materials and electronics. |

Potential Applications in Materials Science and Supramolecular Assemblies

The elongated and semi-rigid structure of this compound makes it an intriguing candidate for the development of novel materials. Its shape is reminiscent of a "rigid-rod" molecule, a class of compounds known for forming ordered structures like liquid crystals. researchgate.net The two phenyl rings connected by the ester linkage provide a stiff core, while the bromine and methyl substituents can be used to fine-tune intermolecular interactions and, consequently, the bulk properties of the material.

A key aspect of its potential in materials science is the ability of the bromine atom to participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) is attracted to a Lewis base, such as a nitrogen or oxygen atom on an adjacent molecule. These interactions can be exploited to guide the self-assembly of molecules into predictable, well-ordered supramolecular architectures, such as one-dimensional chains or two-dimensional sheets.

Furthermore, research on similar molecules, like 4-bromophenyl 4-bromobenzoate, has shown that subtle changes in crystal packing can lead to dramatically different mechanical properties, resulting in polymorphs that can be elastic, brittle, or plastic. rsc.org This phenomenon of "property-differentiated polymorphism" is of great interest in materials science for creating smart materials with tunable characteristics. The structure of this compound is well-suited for exploring such possibilities, where different processing conditions could yield materials with distinct physical responses.

In coordination chemistry, the ester and ether oxygen atoms can act as coordination sites for metal ions, potentially forming metal-organic frameworks (MOFs) or coordination polymers. By designing analogues with additional or stronger binding sites, it is conceivable to build extended networks with tailored porosity and functionality for applications in gas storage, separation, or catalysis.

Conceptual Development of Molecular Probes and Chemical Tools for Biological Systems

The scaffold of this compound can be conceptually developed into sophisticated molecular probes for interrogating biological systems. The core principle involves modifying the structure to include three key components: a recognition element, a signaling unit, and a linker that can be cleaved by a specific biological trigger.

The (4-methylphenoxy)acetate or 4-bromophenyl portion of the molecule could serve as the recognition element, designed to bind to a specific enzyme or receptor. The ester bond itself is a prime candidate for the cleavable linker, as it can be hydrolyzed by esterase enzymes, which are abundant in many biological systems. The signaling unit, which is initially "caged" or inactive, would be attached to the molecule. Upon enzymatic cleavage of the ester bond, the signaling molecule would be released, producing a detectable signal such as fluorescence or a color change.

This strategy could be used, for example, to design a probe that measures the activity of a specific esterase. Derivatives of bromophenyl-containing heterocycles have already been investigated for their interactions with biological targets, demonstrating the utility of this core structure in bio-oriented design. researchgate.netnih.gov By replacing the methyl group with a fluorophore and tuning the steric and electronic properties of the phenyl rings, one could create a highly specific and sensitive tool for applications in diagnostics, high-throughput screening, or cellular imaging.

Future Directions in Computational Design and Rational Development of Novel Analogues

The future development of analogues based on this compound will be heavily influenced by computational chemistry and rational design. In silico methods allow researchers to predict the properties and potential activities of novel molecules before committing to their synthesis, saving significant time and resources. nih.gov

Molecular docking studies can be used to simulate how different analogues of the parent compound might bind to the active site of a target protein, such as an enzyme or a receptor. researchgate.netmdpi.com By systematically modifying the substituents on the phenyl rings—for example, changing the position or identity of the halogen, or adding hydrogen-bond donors/acceptors—computational models can predict which changes would lead to enhanced binding affinity or selectivity. This approach is instrumental in designing new therapeutic agents. For instance, various 4-bromophenyl derivatives have been computationally screened and then synthesized to act as antimicrobial agents or enzyme inhibitors. nih.govmdpi.com

Beyond medicine, computational tools can predict how structural modifications will affect material properties. Quantum mechanical calculations can determine the strength of intermolecular interactions like halogen bonding, helping to design supramolecular assemblies with desired architectures. Molecular dynamics simulations can model the bulk behavior of these assemblies, predicting properties like thermal stability or the phase transition temperatures for liquid crystals. researchgate.net This rational, computation-driven approach allows for the fine-tuning of molecular structures to achieve specific functions, paving the way for the development of next-generation materials and chemical tools based on the versatile this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.